hCA II Inhibition: This Compound Is >8,000‑Fold Weaker Than Acetazolamide (Ki >100,000 nM vs. 12 nM)
2-(2-Methylphenoxy)-N-(4-sulfamoylphenyl)acetamide exhibits a Ki > 100,000 nM against recombinant human carbonic anhydrase II (hCA II) as measured by the phenol‑red stopped‑flow CO₂ hydration assay [1]. In contrast, acetazolamide, the reference sulfonamide CA inhibitor, has a Ki of 12 nM in the same assay system [2]. The >8,333‑fold difference establishes that the ortho‑methylphenoxy substitution effectively abolishes CA II affinity, despite the molecule retaining a primary sulfamoyl zinc‑binding group.
| Evidence Dimension | hCA II inhibition (Ki) |
|---|---|
| Target Compound Data | Ki > 100,000 nM |
| Comparator Or Baseline | Acetazolamide Ki = 12 nM |
| Quantified Difference | >8,333-fold weaker than acetazolamide |
| Conditions | Recombinant human carbonic anhydrase II; phenol red dye-based stopped-flow CO₂ hydration assay; pre-incubation 10 min |
Why This Matters
This quantitatively defined inactivity allows researchers to deploy the compound as a rigorously validated negative control in CA II inhibition screens, distinguishing it from pan‑active sulfonamide analogs.
- [1] BindingDB Entry BDBM50517109 (ChEMBL4447236). Target: Carbonic anhydrase 2 (Human). Ki > 1.00E+5 nM. Assay: Inhibition of recombinant human carbonic anhydrase 2 preincubated for 10 min followed by CO₂ solution addition by phenol red dye based stopped flow. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517109 (accessed 2026-05-06). View Source
- [2] Supuran, C. T. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J. Enzyme Inhib. Med. Chem. 33, 345–359 (2018). Ki = 12 nM for hCA II. View Source
